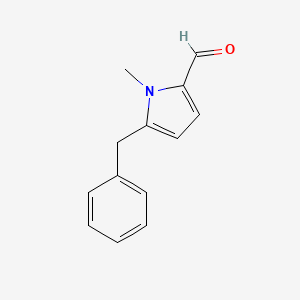

5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Benzyl-1-methyl-1H-pyrrole-2-carbaldehyde (5-BMPC) is a chemical compound belonging to the pyrrole family. It is a colorless, water-soluble, crystalline solid that is used in organic synthesis and as an intermediate in the production of pharmaceuticals. 5-BMPC is also known as 5-benzyl-2-methyl-1H-pyrrole-3-carboxaldehyde. The compound is an important intermediate for the synthesis of pharmaceuticals, such as antifungals and anti-inflammatory drugs.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde involves the condensation of benzylamine with 2-acetyl-1-methylpyrrole followed by oxidation of the resulting intermediate to yield the desired product.

Starting Materials

Benzylamine, 2-acetyl-1-methylpyrrole, Sodium periodate, Sodium bicarbonate, Methanol, Wate

Reaction

Step 1: Dissolve 2-acetyl-1-methylpyrrole (1.0 g, 7.5 mmol) in methanol (10 mL) and add benzylamine (1.2 g, 11.3 mmol) to the solution. Stir the mixture at room temperature for 24 hours., Step 2: Add sodium bicarbonate (1.0 g) to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 3: Dissolve the crude product in methanol (10 mL) and add sodium periodate (1.5 g, 7.0 mmol) to the solution. Stir the mixture at room temperature for 2 hours., Step 4: Add water (10 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a yellow solid.

Mechanism Of Action

The mechanism of action of 5-BMPC is not well understood. However, it is believed that the compound acts as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. The compound is thought to function as a nucleophile, reacting with electrophilic species to form covalent bonds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-BMPC are not well understood. However, the compound has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and natural products. It is believed that the compound may have some effect on the body, but further research is needed to determine the exact biochemical and physiological effects of the compound.

Advantages And Limitations For Lab Experiments

The major advantage of using 5-BMPC in laboratory experiments is its water solubility, which allows for easy purification and recrystallization. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is sensitive to light and air, and can be easily oxidized. Additionally, the compound is toxic and should be handled with care.

Future Directions

The future directions for 5-BMPC research include further investigation of its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on the synthesis of pharmaceuticals, agrochemicals, and natural products using the compound as an intermediate. Further research could also be done on the stability of the compound and its sensitivity to light and air. Finally, research could be done on the safety and toxicity of the compound and its potential applications in medicine.

Scientific Research Applications

5-BMPC is used in scientific research as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of antifungal agents, such as fluconazole and itraconazole, and anti-inflammatory drugs, such as diclofenac and naproxen. 5-BMPC has also been used in the synthesis of a variety of agrochemicals, such as insecticides and herbicides, and in the synthesis of natural products, such as terpenes and alkaloids.

properties

IUPAC Name |

5-benzyl-1-methylpyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14-12(7-8-13(14)10-15)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUMBMUENPXDJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458536.png)

![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2458538.png)

![N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide](/img/structure/B2458539.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2458541.png)

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2458545.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2458547.png)

![2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole](/img/structure/B2458549.png)

![Methyl[2-(phenylamino)ethyl]amine](/img/structure/B2458556.png)

![4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2458558.png)